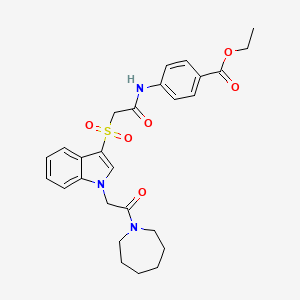

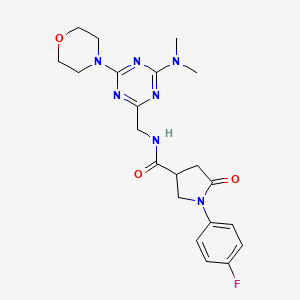

![molecular formula C14H9F3N4S B2489424 5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 132844-83-8](/img/structure/B2489424.png)

5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or hydrazides with various electrophiles to introduce different substituents at the triazole ring. A common strategy involves using a pyridyl precursor and a phenyl fragment with a trifluoromethyl group to assemble the core structure through nucleophilic substitution followed by cyclization reactions. The presence of a thiol (-SH) group in the molecule suggests that the synthesis might involve a step to introduce or unmask this functionality, possibly through a reduction or a thionation reaction.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including this compound, is characterized by a planar triazole ring, which can engage in π-π stacking interactions and hydrogen bonding. The pyridin-3-yl and trifluoromethylphenyl groups add to the molecule's ability to interact through dipole-dipole and van der Waals forces, influencing its binding to biological targets or its behavior in material applications. The thiol group adds a site for metal coordination or further chemical modification.

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactions, primarily centered around the reactivity of the thiol group and the nitrogen atoms in the triazole ring. The thiol group can undergo oxidation, alkylation, or serve as a nucleophile in substitution reactions. The triazole ring can participate in nucleophilic aromatic substitution (NAS) reactions, especially at positions adjacent to the nitrogen atoms, allowing for further functionalization of the molecule.

Physical Properties Analysis

The physical properties of such triazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group increases hydrophobicity, affecting solubility in organic solvents versus water. The molecule's planarity and aromatic character likely contribute to a significant absorption in the UV-visible spectrum, making it relevant for optical materials or as a probe in biochemical assays.

Chemical Properties Analysis

The chemical properties are defined by the molecule's ability to engage in diverse chemical reactions. The triazole core's electron-rich nature makes it a site for electrophilic attack, while the thiol group's nucleophilicity opens up pathways for coupling reactions, the formation of metal complexes, and the synthesis of larger heterocyclic systems. The electronic effects of the pyridinyl and trifluoromethyl groups modulate the reactivity of the triazole and thiol functionalities, influencing the compound's overall chemical behavior.

- Synthesis and study of the properties of derivatives 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols (Gotsulya et al., 2018).

- Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and Its Complex with HgCl2 (Castiñeiras et al., 2018).

Scientific Research Applications

Antimicrobial Activities

One of the notable applications of this compound is in the realm of antimicrobial activities. The synthesis of various derivatives of this compound and their subsequent evaluation for antimicrobial activities have been a significant area of study. For instance, Bayrak et al. (2009) synthesized several 1,2,4-triazoles, including derivatives of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activities. The study revealed that many of these compounds exhibited good to moderate antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Ansari et al. (2014) explored the use of Schiff’s bases of pyridyl substituted triazoles, including derivatives of the compound , as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds, particularly SB-1, exhibited high inhibition efficiency, indicating their potential as effective corrosion inhibitors (Ansari et al., 2014).

Structural Assessment and Complex Formation

The compound's structural properties and its ability to form complexes have also been studied. Castiñeiras et al. (2018) conducted a synthesis and structural assessment of derivatives of this compound, specifically focusing on their complex formation with HgCl2. Such studies are pivotal in understanding the molecular and supramolecular structures, which can be crucial in various scientific applications, such as in material science and catalysis (Castiñeiras et al., 2018).

Pharmacological Study

In pharmacology, derivatives of this compound have been synthesized and studied for their potential as therapeutic agents. Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole and evaluated them for antimicrobial and antitubercular activities, showcasing the compound's relevance in drug discovery and pharmaceutical research (Dave et al., 2007).

Anti-Inflammatory Properties

Additionally, the anti-inflammatory properties of derivatives of this compound have been investigated. Arustamyan et al. (2021) synthesized and tested substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols for anti-inflammatory activity, which adds another dimension to its pharmacological importance (Arustamyan et al., 2021).

properties

IUPAC Name |

3-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4S/c15-14(16,17)10-4-1-5-11(7-10)21-12(19-20-13(21)22)9-3-2-6-18-8-9/h1-8H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJLIKWIRKFYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

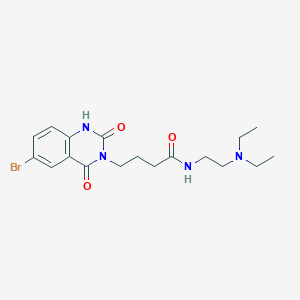

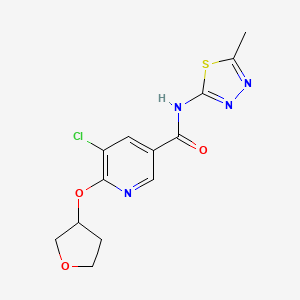

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

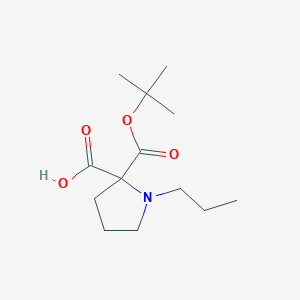

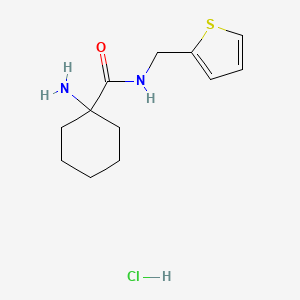

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

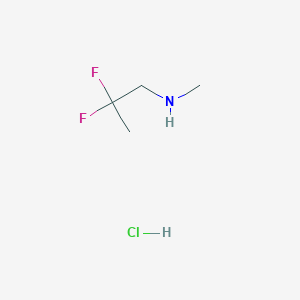

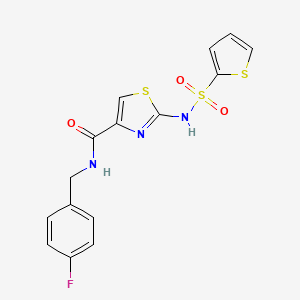

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)